15(S)-HpETE
15(S)-HpETE
15S-Hpete, also known as 15-hpea, belongs to the class of organic compounds known as hydroperoxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroperoxyl group and four CC double bonds. Thus, 15S-hpete is considered to be an eicosanoid lipid molecule. 15S-Hpete is considered to be a practically insoluble (in water) and relatively neutral molecule. 15S-Hpete has been detected in multiple biofluids, such as blood and urine. Within the cell, 15S-hpete is primarily located in the cytoplasm and membrane (predicted from logP). In humans, 15S-hpete is involved in the lumiracoxib action pathway, the valdecoxib action pathway, the celecoxib action pathway, and the suprofen action pathway. 15S-Hpete is also involved in a couple of metabolic disorders, which include the tiaprofenic Acid action pathway and leukotriene C4 synthesis deficiency.
15(S)-HPETE is the (S)-enantiomer of 15-HPETE. It has a role as a mouse metabolite. It derives from an icosa-5,8,11,13-tetraenoic acid. It is a conjugate acid of a 15(S)-HPETE(1-). It is an enantiomer of a 15(R)-HPETE.
15(S)-HPETE is the (S)-enantiomer of 15-HPETE. It has a role as a mouse metabolite. It derives from an icosa-5,8,11,13-tetraenoic acid. It is a conjugate acid of a 15(S)-HPETE(1-). It is an enantiomer of a 15(R)-HPETE.
Brand Name:
Vulcanchem
CAS No.:
70981-96-3
VCID:
VC0032509
InChI:
InChI=1S/C20H32O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h4-5,8-11,14,17,19,23H,2-3,6-7,12-13,15-16,18H2,1H3,(H,21,22)/b5-4-,10-8-,11-9-,17-14+/t19-/m0/s1
SMILES:
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)OO
Molecular Formula:
C20H32O4
Molecular Weight:
336.5 g/mol
15(S)-HpETE
CAS No.: 70981-96-3
Reference Standards
VCID: VC0032509
Molecular Formula: C20H32O4
Molecular Weight: 336.5 g/mol
CAS No. | 70981-96-3 |
---|---|
Product Name | 15(S)-HpETE |
Molecular Formula | C20H32O4 |
Molecular Weight | 336.5 g/mol |
IUPAC Name | (5Z,8Z,11Z,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid |
Standard InChI | InChI=1S/C20H32O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h4-5,8-11,14,17,19,23H,2-3,6-7,12-13,15-16,18H2,1H3,(H,21,22)/b5-4-,10-8-,11-9-,17-14+/t19-/m0/s1 |
Standard InChIKey | BFWYTORDSFIVKP-USWFWKISSA-N |
Isomeric SMILES | CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)OO |
SMILES | CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)OO |
Canonical SMILES | CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)OO |
Appearance | Assay:≥98%A solution in ethanol |
Physical Description | Solid |
Description | 15S-Hpete, also known as 15-hpea, belongs to the class of organic compounds known as hydroperoxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroperoxyl group and four CC double bonds. Thus, 15S-hpete is considered to be an eicosanoid lipid molecule. 15S-Hpete is considered to be a practically insoluble (in water) and relatively neutral molecule. 15S-Hpete has been detected in multiple biofluids, such as blood and urine. Within the cell, 15S-hpete is primarily located in the cytoplasm and membrane (predicted from logP). In humans, 15S-hpete is involved in the lumiracoxib action pathway, the valdecoxib action pathway, the celecoxib action pathway, and the suprofen action pathway. 15S-Hpete is also involved in a couple of metabolic disorders, which include the tiaprofenic Acid action pathway and leukotriene C4 synthesis deficiency. 15(S)-HPETE is the (S)-enantiomer of 15-HPETE. It has a role as a mouse metabolite. It derives from an icosa-5,8,11,13-tetraenoic acid. It is a conjugate acid of a 15(S)-HPETE(1-). It is an enantiomer of a 15(R)-HPETE. |
Synonyms | 14,15-epoxyarachidonic acid 15-HPAA 15-HPEA 15-HPETE 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid, (E,Z,Z,Z)-isomer 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid, (S)-(E,Z,Z,Z)-isomer 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid, (Z,Z,Z,Z)-isomer 15-hydroperoxy-5,8,11,14-eicosatetraenoic acid 15-hydroperoxyarachidonic acid arachidonic acid 15-hydroperoxide |
Reference | 1.Bryant, R.W.,Schewe, T.,Rapoport, S.M., et al. Leukotriene formation by a purified reticulocyte lipoxygenase enzyme. Conversion of arachidonic acid and 15-hydroperoxyeicosatetraenoic acid to 14,15-leukotriene A4. The Journal of Biological Chemisty 260, |
PubChem Compound | 5280893 |
Last Modified | Nov 11 2021 |
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